N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide
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Description
N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide, commonly known as DBIBB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DBIBB belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties.
Scientific Research Applications
Enantioselective Arylation
This compound has been used in the enantioselective arylation of N,N-dimethylsulfamoyl-protected aldimines. This process allows access to a broad range of chiral diarylmethylamines in high yields (up to 98%) with uniformly excellent enantioselectivities (up to 99% ee) .
Synthesis of Biologically Active Molecules
The compound has been used in the synthesis of biologically active molecules possessing a chiral 1-aryl-1,2,3,4-tetrahydroisoquinoline core such as Solifenacin and (S)-(+)-Cryptostyline II .
Antioxidant Activity
The compound has been synthesized and tested for its in vitro antioxidant activity . The tests included total antioxidant, free radical scavenging, and metal chelating activity .
Antibacterial Activity
The compound has been tested for its in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .
Anti-tubercular Activity
A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
properties
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c1-19(2)24(21,22)12-8-9-13-14(10-12)23-16(17-13)18-15(20)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGWMTIKTNYKRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide |
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